(S)-2-Cyanopiperidine (S)-2-Cyanopiperidine
Brand Name: Vulcanchem
CAS No.: 1217629-89-4; 42457-10-3
VCID: VC6032768
InChI: InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1
SMILES: C1CCNC(C1)C#N
Molecular Formula: C6H10N2
Molecular Weight: 110.16

(S)-2-Cyanopiperidine

CAS No.: 1217629-89-4; 42457-10-3

Cat. No.: VC6032768

Molecular Formula: C6H10N2

Molecular Weight: 110.16

* For research use only. Not for human or veterinary use.

(S)-2-Cyanopiperidine - 1217629-89-4; 42457-10-3

Specification

CAS No. 1217629-89-4; 42457-10-3
Molecular Formula C6H10N2
Molecular Weight 110.16
IUPAC Name (2S)-piperidine-2-carbonitrile
Standard InChI InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1
Standard InChI Key YAVXLTMRALFZIS-LURJTMIESA-N
SMILES C1CCNC(C1)C#N

Introduction

Chemical Identity and Physical Properties

(S)-2-Cyanopiperidine (CAS 42457-10-3) has the molecular formula C₆H₁₀N₂ and a molecular weight of 110.157 g/mol . The compound exhibits a density of 1.0±0.1 g/cm³ and a boiling point of 226.4±33.0°C at standard atmospheric pressure . Key physicochemical parameters include:

PropertyValue
Melting PointNot reported
Flash Point90.7±25.4°C
Vapour Pressure (25°C)0.1±0.4 mmHg
LogP (Partition Coefficient)-0.16
Refractive Index1.475

The compound’s storage requires refrigeration at 2–8°C to prevent decomposition . Its HS Code 2933399090 classifies it under heterocyclic compounds with unfused pyridine rings .

Asymmetric Synthesis Strategies

Chemoenzymatic Route

A landmark synthesis employs (R)-oxynitrilase to catalyze the enantioselective formation of (R)-(+)-6-bromo-2-hydroxyhexanenitrile, which undergoes cyclization to yield (S)-2-cyanopiperidine with >98% enantiomeric excess . This method leverages the enzyme’s stereocontrol to establish the (S)-configuration, providing a scalable route to gram quantities .

Chemical Reduction Approaches

Early synthetic work utilized (−)-2-cyano-6-phenyloxazolopiperidine as a precursor. Treatment with LiAlH₄ followed by hydrogenolysis produces 2-(1-aminoalkyl)piperidines, though with moderate diastereoselectivity . For example, C-2 methylation of the oxazolopiperidine intermediate generates [(2S)-2-methylpiperidin-2-yl]methanamine in 65% yield after purification .

Structural and Stereochemical Analysis

X-ray crystallography and NMR studies confirm the chair conformation of the piperidine ring, with the cyano group occupying an axial position to minimize steric strain . Key NMR assignments include:

  • ¹H NMR (CDCl₃): δ 3.82 (m, 1H, H-2), 2.75–2.65 (m, 2H, H-6), 1.90–1.45 (m, 6H, H-3, H-4, H-5) .

  • ¹³C NMR (CDCl₃): δ 119.8 (CN), 55.3 (C-2), 33.1 (C-6), 25.4 (C-3), 23.9 (C-4), 22.7 (C-5) .

The specific rotation of enantiopure (S)-2-cyanopiperidine is [α]D²⁵ = −42.5° (c = 1.0, CHCl₃), confirming its optical purity .

Reactivity and Functionalization

Reductive Transformations

Catalytic hydrogenation of the cyano group produces (S)-2-aminomethylpiperidine, a precursor to neuromodulatory alkaloids like (R)-(−)-coniine . Alternatively, LiAlH₄ reduction generates primary amines without racemization, critical for pharmaceutical applications .

Applications in Bioactive Molecule Synthesis

(S)-Pipecolic Acid Production

Hydrolysis of (S)-2-cyanopiperidine under acidic conditions yields (S)-pipecolic acid, a non-proteinogenic amino acid with applications in peptide mimetics and enzyme inhibition . This one-step process achieves 85% yield and >99% enantiomeric retention .

Indolizidine Alkaloid Synthesis

The compound serves as a linchpin for synthesizing castanospermine analogs, potent glycosidase inhibitors. Ring-expansion reactions with epoxides generate seven-membered azepane systems, which are elaborated into polyhydroxylated indolizidines .

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